Fmoc-Asp(OBzl)-Cl

Description

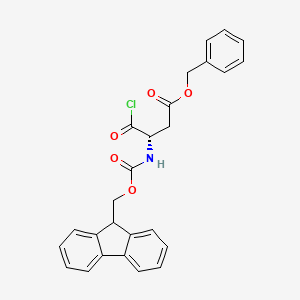

Structure

3D Structure

Properties

IUPAC Name |

benzyl (3S)-4-chloro-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22ClNO5/c27-25(30)23(14-24(29)32-15-17-8-2-1-3-9-17)28-26(31)33-16-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h1-13,22-23H,14-16H2,(H,28,31)/t23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZSDGDUEULDGQO-QHCPKHFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)CC(C(=O)Cl)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)C[C@@H](C(=O)Cl)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22ClNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Peptide Elaboration Utilizing Fmoc Asp Obzl Cl

Solid-Phase Peptide Synthesis (SPPS) Applications

In Solid-Phase Peptide Synthesis (SPPS), Fmoc-Asp(OBzl)-Cl can be employed for the introduction of the Asp(OBzl) residue. The primary advantage of using an amino acid chloride is the potential for rapid and efficient coupling, particularly in cases of sterically hindered couplings where standard methods may be sluggish. The success of this approach, however, is highly dependent on the precise control of reaction conditions to prevent side reactions.

The high reactivity of the acyl chloride group in this compound demands meticulous optimization of coupling parameters to ensure high yields and peptide purity. Key factors include the choice of solvent, the use of additives, and the selection of appropriate coupling reagents.

The choice of solvent is critical in managing the reactivity of this compound. Aprotic solvents that can swell the resin support are standard in Fmoc-SPPS.

Dichloromethane (B109758) (DCM): Often used in biphasic systems, where a mild aqueous base can neutralize HCl generated during the coupling without directly hydrolyzing the acyl chloride.

N,N-Dimethylformamide (DMF): A common solvent in SPPS, though its quality is paramount as trace amounts of dimethylamine (B145610) can react with the acyl chloride.

N-Methyl-2-pyrrolidone (NMP): A suitable alternative to DMF, sometimes offering superior solvation properties for growing peptide chains.

Additives are frequently essential for the successful application of Fmoc-amino acid chlorides. Non-nucleophilic tertiary amines are used to scavenge the HCl produced during the reaction, which would otherwise protonate the N-terminal amine of the peptide-resin, halting the coupling.

2,4,6-Collidine: A sterically hindered, non-nucleophilic base often favored for in-situ generation and coupling of Fmoc-amino acid chlorides. Its bulk minimizes side reactions such as the formation of unreactive ketene (B1206846) intermediates.

Diisopropylethylamine (DIEA): While commonly used in SPPS, it must be used with caution with acyl chlorides as it can promote side reactions.

The following table summarizes the general influence of common solvents and additives on couplings involving Fmoc-amino acid chlorides.

| Solvent/Additive | Role in Coupling | Potential Issues |

| Dichloromethane (DCM) | Inert solvent, suitable for biphasic conditions. | Lower resin swelling compared to DMF/NMP. |

| N,N-Dimethylformamide (DMF) | Good solvating power for resin and peptide. | Potential for side reactions with impurities (e.g., dimethylamine). |

| N-Methyl-2-pyrrolidone (NMP) | Excellent solvating power, often superior for aggregating sequences. | Higher viscosity and cost compared to DMF. |

| 2,4,6-Collidine | Hindered, non-nucleophilic base to scavenge HCl. | - |

| Diisopropylethylamine (DIEA) | Common base for neutralization. | Can be nucleophilic enough to cause side reactions. |

This compound is itself an activated species, and thus does not require a "coupling reagent" in the traditional sense (like HBTU or HATU). Instead, the comparison lies in using the pre-formed acid chloride directly versus generating it in situ or using alternative activation methods for the parent acid, Fmoc-Asp(OBzl)-OH. The use of Fmoc-amino acid chlorides circumvents the need for expensive and complex carbodiimide (B86325) or phosphonium/uronium salt-based activators.

A key method for generating Fmoc-amino acid chlorides in situ involves the use of bis-(trichloromethyl)carbonate (BTC), also known as triphosgene. This approach avoids the need to isolate the often moisture-sensitive acid chloride.

The table below provides a comparative overview of these strategies.

| Activation Method | Reagent(s) | Advantages | Disadvantages |

| Direct Acyl Chloride Coupling | Pre-synthesized this compound, hindered base (e.g., collidine) | High reactivity, rapid coupling, cost-effective by avoiding coupling reagents. | Moisture sensitive, potential for racemization if not handled correctly, risk of side reactions. |

| In-situ Acyl Chloride Generation | Fmoc-Asp(OBzl)-OH, BTC (Triphosgene), collidine | Avoids isolation of unstable acid chloride, highly efficient for difficult couplings. | BTC is a hazardous reagent, requires careful handling and stoichiometry. |

| Standard Carbodiimide Activation | Fmoc-Asp(OBzl)-OH, DIC/HOBt | Well-established, widely used. | Slower than acyl chloride coupling, potential for side reactions (e.g., N-acylurea formation). |

| Uronium/Phosphonium Salt Activation | Fmoc-Asp(OBzl)-OH, HBTU/HATU/PyBOP, base (e.g., DIEA) | High efficiency, low racemization for most amino acids. | Higher cost of reagents, can contribute to aspartimide formation with Asp residues. |

Wang Resin: Used to produce C-terminal carboxylic acids. The peptide is cleaved from the resin using a high concentration of TFA (typically 95%). The benzyl (B1604629) ester on the aspartate side chain would likely be cleaved simultaneously.

Rink Amide Resin: Used to produce C-terminal peptide amides. Cleavage conditions are similar to Wang resin, and the benzyl ester would also be removed during final cleavage.

2-Chlorotrityl Chloride (2-CTC) Resin: This is a highly acid-labile resin, making it ideal for synthesizing protected peptide fragments. Peptides can be cleaved from 2-CTC resin under very mild acidic conditions (e.g., 1-2% TFA in DCM), which would leave the Asp(OBzl) side-chain protecting group intact. This makes it a suitable choice when using this compound to build a fragment for later condensation.

The compatibility is determined by the orthogonality of the protecting groups. The Fmoc group is base-labile (removed by piperidine), while the resin linkers and the benzyl ester are acid-labile. The key is the relative acid lability.

| Resin | Linker Type | Cleavage Condition | C-Terminal | Compatibility with Asp(OBzl) Side Chain |

| Wang Resin | p-alkoxybenzyl alcohol | ~95% TFA | Acid | Compatible; OBzl group cleaved simultaneously. |

| Rink Amide Resin | Fmoc-protected amino-functionalized linker | ~95% TFA | Amide | Compatible; OBzl group cleaved simultaneously. |

| 2-Chlorotrityl Chloride Resin | Trityl | ~1-2% TFA in DCM | Acid (Protected) | Ideal for fragment synthesis ; OBzl group remains intact. |

Segment condensation is a powerful strategy for synthesizing large peptides and small proteins, where smaller, protected peptide fragments are synthesized separately and then joined together. This compound is well-suited for preparing such fragments.

The typical procedure involves:

Synthesizing a protected peptide fragment on a hyper-acid-sensitive resin like 2-chlorotrityl chloride resin. This compound can be incorporated into this sequence.

Cleaving the protected fragment from the resin using dilute TFA, which preserves the acid-labile side-chain protecting groups, including the benzyl ester of the aspartate residue.

The resulting protected peptide acid fragment can then be coupled in solution to another peptide fragment (with a deprotected N-terminus) to form a larger peptide.

This approach minimizes the number of synthetic cycles on a single resin, potentially improving the purity and yield of the final large peptide by avoiding issues like aggregation that can occur during long SPPS runs.

Influence of Solvents and Additives on Coupling Efficiency

Resin Compatibility and Linker Strategies for Aspartyl Residues

Solution-Phase Peptide Synthesis Applications

While SPPS is dominant, solution-phase synthesis remains important, especially for large-scale production of certain peptides. In this context, Fmoc-amino acid chlorides like this compound are valuable as highly reactive acylating agents.

A common protocol for solution-phase coupling using an acid chloride is the Schotten-Baumann reaction, which is performed in a two-phase system.

Reaction Setup: The this compound is dissolved in an inert organic solvent (e.g., DCM or chloroform). The amino acid or peptide ester to be acylated is dissolved in an aqueous solution containing a mild inorganic base, such as sodium bicarbonate or sodium carbonate.

Coupling: The organic solution is added to the vigorously stirred aqueous solution. The peptide bond formation occurs at the interface of the two layers. The base in the aqueous phase neutralizes the released HCl, driving the reaction to completion while minimizing contact and potential hydrolysis of the acid chloride.

This method is efficient and cost-effective, as it avoids the use of expensive coupling reagents. The resulting Fmoc-protected dipeptide ester can be isolated by separating the organic layer, followed by standard workup procedures. The integrity of the stereochemistry is a critical concern with the highly reactive acid chlorides, but under carefully controlled, neutral, or biphasic conditions, racemization can be effectively minimized.

Controlled Condensation in Homogeneous Systems

In contrast to solid-phase peptide synthesis (SPPS), which relies on a heterogeneous reaction environment, homogeneous or solution-phase synthesis offers distinct advantages, particularly for the large-scale production of peptides and for fragment condensation strategies. The high reactivity of this compound makes it a suitable acylating agent for these systems, although careful control of reaction conditions is paramount to mitigate potential side reactions.

In a typical homogeneous condensation, this compound is reacted with the free amine of a peptide or amino acid ester in an appropriate aprotic solvent, such as dichloromethane (DCM) or N,N-dimethylformamide (DMF). The reaction is generally carried out at low temperatures to control the high reactivity of the acid chloride and to minimize side reactions like racemization. A tertiary amine base, such as diisopropylethylamine (DIEA), is often added to neutralize the hydrochloric acid generated during the coupling reaction. The progress of the reaction can be monitored by standard techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

One of the primary challenges associated with the use of aspartic acid derivatives is the base-catalyzed formation of aspartimide, which can lead to the formation of undesired β-aspartyl peptides. nih.govmdpi.com The use of the benzyl (Bzl) protecting group for the side-chain carboxyl function does not completely eliminate this risk, especially in the presence of strong bases or during prolonged reaction times. uwec.edu Therefore, the choice of base and the careful control of its stoichiometry are critical when employing this compound in solution.

| Parameter | Condition | Rationale |

| Solvent | Dichloromethane (DCM), N,N-Dimethylformamide (DMF) | Aprotic solvents to solubilize reactants and prevent hydrolysis of the acid chloride. |

| Temperature | -15°C to 0°C | To control the high reactivity of the acid chloride and minimize side reactions. |

| Base | Diisopropylethylamine (DIEA) | A non-nucleophilic base to neutralize HCl by-product without cleaving the Fmoc group. |

| Monitoring | TLC, HPLC | To track the consumption of starting materials and the formation of the desired product. |

Table 1: Representative Conditions for Controlled Condensation with this compound in a Homogeneous System.

Strategies for Macrocyclization and Constrained Peptide Architectures

Macrocyclic peptides and other constrained architectures are of significant interest in drug discovery due to their enhanced metabolic stability, receptor-binding affinity, and cell permeability compared to their linear counterparts. The incorporation of this compound can be a key step in the synthesis of such structures, where the benzyl-protected side chain can be selectively deprotected for subsequent intramolecular cyclization.

One common strategy involves the synthesis of a linear peptide precursor on a solid support, incorporating Fmoc-Asp(OBzl)-OH at a strategic position. Following the completion of the linear sequence, the benzyl protecting group can be removed by catalytic hydrogenation (e.g., using H₂/Pd-C), leaving the side-chain carboxylic acid free for cyclization. The N-terminal Fmoc group is then removed to expose the amine, and a head-to-side-chain cyclization is performed in solution under high dilution to favor intramolecular reaction over intermolecular oligomerization.

Alternatively, in a solution-phase approach, this compound can be used to couple to a peptide fragment, and after subsequent deprotection steps, the resulting linear precursor can be cyclized. The high reactivity of the acid chloride can be beneficial in the coupling of sterically hindered fragments, which are often encountered in the synthesis of complex cyclic peptides.

| Cyclization Strategy | Description | Role of Asp(OBzl) |

| Head-to-Side-Chain | The N-terminal amine of a linear peptide reacts with the deprotected side-chain carboxyl of an aspartic acid residue. | The benzyl group serves as an orthogonal protecting group that can be removed selectively to allow for cyclization. |

| Fragment Condensation-Cyclization | This compound is used to couple two peptide fragments in solution, followed by deprotection and cyclization of the resulting linear precursor. | The high reactivity of the acid chloride can improve coupling efficiency between large fragments. |

Table 2: Strategies for Macrocyclization Utilizing an Asp(OBzl) Residue.

Strategic Incorporation into Complex Peptide Sequences

The synthesis of complex peptides, such as those prone to aggregation or containing multiple domains, presents unique challenges that require careful selection of building blocks and synthetic strategies. The properties of this compound can be leveraged to address some of these difficulties.

Synthesis of Peptides Prone to Aggregation or Difficult Sequences

Peptide aggregation during synthesis, particularly in SPPS, can lead to incomplete reactions and difficult purifications. This is often observed with hydrophobic sequences or those with a high tendency to form secondary structures like β-sheets. The use of highly reactive acylating agents, such as Fmoc-amino acid chlorides, can help to drive couplings to completion even in sequences that are sterically hindered or prone to aggregation. nih.gov

In the context of this compound, its application in the synthesis of aggregation-prone sequences would likely be in a solution-phase or fragment condensation approach. By coupling a highly reactive aspartic acid derivative, it may be possible to overcome the reduced reactivity of the N-terminal amine of an aggregating peptide chain. However, the potential for aspartimide formation remains a significant consideration and must be carefully managed, as prolonged coupling times or the use of stronger bases to overcome aggregation can exacerbate this side reaction. mdpi.comresearchgate.net

Integration into Branched and Multi-Domain Peptide Constructs

Branched and multi-domain peptides are increasingly important in areas such as vaccine development, drug delivery, and biomaterials science. The synthesis of these complex structures often relies on an orthogonal protection scheme, where different protecting groups can be selectively removed to allow for chain elongation at specific sites.

Chemical Reactivity and Mechanistic Insights of Fmoc Asp Obzl Cl in Peptide Bond Formation

Detailed Mechanism of Acyl Chloride Activation and Amide Formation

The acyl chloride moiety of Fmoc-Asp(OBzl)-Cl renders the α-carbonyl carbon highly electrophilic, facilitating nucleophilic attack by the amino group of another amino acid or peptide chain. This high reactivity allows for rapid peptide bond formation.

The primary mechanism of peptide bond formation involving this compound is nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of the incoming amino group attacks the electrophilic carbonyl carbon of the acyl chloride. This results in the formation of a tetrahedral intermediate. Subsequently, the intermediate collapses, eliminating the chloride ion as a leaving group and forming the new amide (peptide) bond.

The reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride (HCl) that is generated. The choice of base is critical to avoid side reactions. Hindered tertiary amines are sometimes employed, but they can significantly slow down the desired aminolysis of the active ester. nih.gov A more satisfactory approach involves the use of catalysts like 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP), which can enhance the rate of the active ester reaction without promoting undesirable side reactions. nih.gov

Both steric and electronic factors significantly influence the reactivity of this compound.

Steric Factors: The bulkiness of the reacting amino acid's side chain and the N-terminal protecting group can hinder the approach of the nucleophilic amine to the acyl chloride, slowing down the reaction rate. researchgate.net The Fmoc protecting group itself is bulky, which can influence the conformation of the activated amino acid and its accessibility. thieme-connect.de

Electronic Factors: The electron-withdrawing nature of the chlorine atom in the acyl chloride group strongly activates the carbonyl carbon for nucleophilic attack. The Fmoc group, being a urethane-type protecting group, helps to suppress racemization during the activation and coupling steps. nih.gov The β-benzyl ester (OBzl) protecting group on the side chain also has electronic effects, though its primary role is to prevent the side-chain carboxyl group from participating in unwanted reactions. chemimpex.com

Nucleophilic Acylation Pathways

Stereochemical Integrity During Coupling Reactions

Maintaining the stereochemical integrity of the α-carbon is a critical challenge in peptide synthesis. Racemization, the loss of chiral purity, can lead to the formation of diastereomeric peptides that are difficult to separate and may have altered biological activity.

Racemization during peptide coupling can occur through two main pathways:

Direct Enolization: A base can directly abstract the α-proton of the activated amino acid, leading to the formation of a planar enolate intermediate. Reprotonation of this intermediate can occur from either face, resulting in a mixture of L- and D-isomers. chemistrydocs.com The acidity of the α-proton is increased upon activation of the carboxyl group, making it more susceptible to abstraction. tu-darmstadt.de

Oxazolone (B7731731) Formation: Activated N-acyl amino acids can cyclize to form 5(4H)-oxazolones (azlactones). chemistrydocs.comwiley-vch.de The α-proton of the oxazolone is highly acidic and can be readily abstracted by a base, leading to a chiral center loss. Subsequent reaction of the achiral oxazolone with an amine nucleophile will produce a racemic peptide. wiley-vch.de Urethane-type protecting groups like Fmoc are known to suppress racemization by disfavoring the formation of oxazolones. nih.gov

For aspartic acid derivatives, a major pathway leading to racemization is through the formation of an aspartimide (a succinimide (B58015) derivative). acs.orgmdpi.com This is particularly problematic when the following amino acid residue is glycine, asparagine, or serine. semanticscholar.org The aspartimide intermediate is planar, and its subsequent ring-opening by a nucleophile can lead to both α- and β-peptides, as well as racemization at the α-carbon. nih.govacs.org

Several strategies have been developed to minimize racemization during the coupling of this compound and other activated amino acids:

Use of Additives: The addition of reagents like 1-hydroxybenzotriazole (HOBt) or its derivatives can suppress racemization. peptide.com These additives can react with the activated amino acid to form an active ester that is less prone to racemization than the initial activated species.

Control of Base: The choice and amount of base used are crucial. Weakly basic tertiary amines are generally preferred over stronger, unhindered bases. karger.com The use of a tertiary base can sometimes be avoided altogether if the amino component is introduced as a free amine. karger.com

Coupling Reagents: The use of carbodiimide (B86325) reagents in combination with additives like HOBt or HOAt is a common practice to minimize racemization. peptide.com Acyl fluorides are noted to be more stable than the corresponding chlorides and can be valuable for coupling sterically hindered amino acids with reduced racemization. chemistrydocs.com

Protecting Group Strategy: The Fmoc group itself is designed to reduce racemization compared to other N-protecting groups. nih.gov For aspartic acid, using sterically hindered side-chain protecting groups can reduce the rate of aspartimide formation. mdpi.comsemanticscholar.org

Investigation of Racemization Pathways at the α-Carbon

Stability and Reactivity of the β-Benzyl Ester Protecting Group

The β-benzyl ester (OBzl) is a widely used protecting group for the side-chain carboxyl function of aspartic acid. peptide.comlibretexts.org

The benzyl (B1604629) ester is generally stable to the basic conditions used for Fmoc group removal (e.g., piperidine (B6355638) in DMF). biosynth.com It is, however, susceptible to cleavage under acidic conditions, although it is more stable than tert-butyl esters. thieme-connect.de The benzyl group can be removed by strong acids like hydrogen fluoride (B91410) (HF) or by catalytic hydrogenolysis. libretexts.orguwec.edu

A significant side reaction involving the β-benzyl aspartyl residue is the base-catalyzed formation of an aminosuccinyl derivative (aspartimide). nih.gov This cyclization can be a major issue, leading to the formation of byproducts. nih.govsemanticscholar.orgpeptide.com The rate of this side reaction is sequence-dependent. uwec.edu While hindered tertiary amines can reduce the rate of this side reaction, they also impede the desired peptide coupling. nih.gov The use of catalysts like 1-hydroxybenzotriazole can selectively promote the desired reaction without accelerating the ring closure. nih.gov

The stability of the benzyl ester can be modified by introducing substituents on the phenyl ring. For instance, a 4-methoxy group increases acid lability, while chloro- or nitro- substituents enhance stability towards acids. thieme-connect.de

Orthogonality Considerations in Multi-Step Synthesis

In the context of multi-step chemical synthesis, particularly solid-phase peptide synthesis (SPPS), orthogonality is a fundamental principle. It dictates that multiple classes of protecting groups are used, each of which can be removed by a specific set of chemical conditions without affecting the others. peptide.comiris-biotech.de This allows for the selective deprotection of a specific functional group at a desired stage of the synthesis, which is crucial for building complex molecules like branched or cyclic peptides. sigmaaldrich.com

The protecting group strategy employed with this compound is a classic example of an orthogonal system. The N-terminal Fmoc group and the side-chain benzyl ester are cleaved under distinct and non-interfering conditions.

Fmoc Group: This group is stable under acidic and hydrogenolytic conditions but is specifically designed to be cleaved under mild basic conditions. thieme-connect.dewikipedia.org

Benzyl (Bzl) Group: Conversely, the benzyl ester is stable to the basic conditions used for Fmoc removal but is labile to acidolysis or, more commonly and mildly, catalytic hydrogenolysis. iris-biotech.deorganic-chemistry.org

This mutual exclusivity ensures that during the iterative cycle of peptide chain elongation in Fmoc-based SPPS, the N-terminal Fmoc group can be removed to allow for the coupling of the next amino acid, while the benzyl ester protecting the aspartic acid side-chain remains intact. google.com The side-chain protection is typically retained until the final step of the synthesis, where it is removed along with other side-chain protecting groups and potentially the cleavage of the peptide from the solid support. acs.org

The table below illustrates the orthogonal nature of the Fmoc and Benzyl protecting groups in comparison to other common protecting groups used in peptide synthesis.

| Protecting Group | Function Protected | Stable To | Labile To |

|---|---|---|---|

| Fmoc (Fluorenylmethyloxycarbonyl) | α-Amine | Acid, Hydrogenolysis | Base (e.g., Piperidine) |

| Bzl (Benzyl) | Side-Chain Carboxyl (Asp, Glu) | Base, Mild Acid | Catalytic Hydrogenolysis, Strong Acid (e.g., HF) |

| Boc (tert-Butoxycarbonyl) | α-Amine, Side-Chain Amine (Lys) | Base, Hydrogenolysis | Acid (e.g., TFA) |

| tBu (tert-Butyl) | Side-Chain Carboxyl (Asp, Glu), Hydroxyl (Ser, Thr, Tyr) | Base, Hydrogenolysis | Acid (e.g., TFA) |

This orthogonality is the key advantage of the Fmoc/tBu (or in this case, Fmoc/Bzl) strategy over older methods like the Boc/Bzl strategy, where both protecting groups are removed by acid, relying on differential acid lability rather than true orthogonality. iris-biotech.debiosynth.com The high degree of selectivity afforded by the Fmoc/Bzl pair minimizes the risk of premature deprotection of the side-chain, which could lead to undesired side reactions such as chain branching.

Selective Cleavage Strategies and Their Mechanistic Basis

The successful application of this compound in peptide synthesis hinges on the efficient and selective cleavage of its protecting groups at the appropriate stages. The mechanisms for these deprotection reactions are well-understood and have been optimized to ensure high yields and purity of the target peptide.

Selective Cleavage of the Fmoc Group

The removal of the N-terminal Fmoc group is a critical step performed at the beginning of each coupling cycle in SPPS. This reaction is typically carried out using a solution of a secondary amine, most commonly piperidine, in a polar aprotic solvent like N,N-dimethylformamide (DMF). wikipedia.orgscielo.org.mx

Mechanism: The cleavage proceeds via a base-induced β-elimination (E1cB) mechanism. rsc.orgpeptide.com

A base, typically piperidine, abstracts the relatively acidic proton from the C9 position of the fluorenyl ring system. scielo.org.mxspringernature.com

This generates a carbanion, which is stabilized by the aromatic system.

The unstable intermediate rapidly eliminates to form the highly reactive electrophile, dibenzofulvene (DBF), and a carbamate (B1207046) derivative, which subsequently decarboxylates to release the free α-amine of the amino acid. peptide.com

Role of the Scavenger: The liberated dibenzofulvene (DBF) is a reactive Michael acceptor and can undergo addition reactions with the newly deprotected amine, leading to a permanently blocked chain. peptide.com To prevent this, an excess of the amine base (piperidine) is used, which acts as a scavenger by trapping the DBF to form a stable, inactive adduct. springernature.com

The table below summarizes the common conditions and mechanistic details for Fmoc deprotection.

| Parameter | Description |

|---|---|

| Reagent | Typically 20% piperidine in N,N-dimethylformamide (DMF). scielo.org.mx Other bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or piperazine (B1678402) can also be used. rsc.orgpeptide.com |

| Mechanism | Base-induced β-elimination (E1cB). rsc.org |

| Key Steps | 1. Proton abstraction from the fluorenyl ring by piperidine. 2. Elimination to form dibenzofulvene (DBF), CO2, and the free amine. scielo.org.mx |

| By-product | Dibenzofulvene (DBF). peptide.com |

| Scavenger | Excess piperidine traps the reactive DBF electrophile to form a stable adduct. springernature.com |

| Reaction Time | Typically rapid, often complete within minutes at room temperature. rsc.org |

Selective Cleavage of the Benzyl (Bzl) Ester Group

The benzyl ester protecting the side-chain carboxyl group of aspartic acid is removed during the final deprotection step, after the peptide chain has been fully assembled. The most common and mildest method for benzyl group cleavage is catalytic hydrogenolysis. organic-chemistry.orgjk-sci.com

Mechanism: The reaction involves the use of hydrogen gas (H₂) and a metal catalyst, typically palladium on a carbon support (Pd/C). vaia.comacsgcipr.org

The reaction begins with the oxidative addition of the benzyl ester to the surface of the palladium(0) catalyst, forming a Pd(II) complex. jk-sci.com

Hydrogen gas also adsorbs onto the catalyst surface and is activated.

The activated hydrogen facilitates the cleavage of the carbon-oxygen bond, releasing the free carboxylic acid.

Reductive elimination regenerates the Pd(0) catalyst and releases toluene (B28343) as a by-product. jk-sci.comacsgcipr.org

This method is highly selective and generally does not affect other functional groups that are not susceptible to reduction, such as the peptide backbone itself. acsgcipr.org Alternative, harsher methods involving strong acids like trifluoromethanesulfonic acid (TFMSA) or hydrofluoric acid (HF) can also cleave benzyl esters but are less frequently used in modern Fmoc strategies due to their lack of selectivity and harshness. acs.org Other Lewis acids like tin(IV) chloride (SnCl₄) have also been shown to selectively cleave benzyl esters. dal.ca

The table below details the primary strategy for benzyl ester cleavage.

| Parameter | Description |

|---|---|

| Reagent | Hydrogen gas (H₂) with a Palladium on carbon (Pd/C) catalyst. vaia.com Hydrogen donors like 1,4-cyclohexadiene (B1204751) can be used as an alternative to H₂ gas (transfer hydrogenolysis). organic-chemistry.orgacsgcipr.org |

| Mechanism | Catalytic Hydrogenolysis. acsgcipr.org |

| Key Steps | 1. Oxidative addition to Pd(0) catalyst. 2. Hydrogen-mediated cleavage of the C-O bond. 3. Reductive elimination to release the product and regenerate the catalyst. jk-sci.com |

| By-product | Toluene. jk-sci.com |

| Selectivity | High. Does not affect acid-labile groups like Boc or tBu, or base-labile groups like Fmoc. vaia.com |

| Compatibility | Not compatible with sulfur-containing amino acids (e.g., Cysteine, Methionine) which can poison the catalyst, or with other reducible functional groups. acsgcipr.org |

Challenges and Side Reactions Associated with Fmoc Asp Obzl Cl in Peptide Synthesis Research

Aspartimide Formation: Mechanistic Studies and Mitigation

Aspartimide formation is arguably the most critical side reaction encountered during the incorporation of aspartic acid in Fmoc-based SPPS. nih.gov This issue arises from the repeated exposure of the peptide chain to the basic conditions required for the removal of the temporary Fmoc protecting group. sigmaaldrich.com

The mechanism of aspartimide formation is initiated by a base-catalyzed intramolecular cyclization. The amide nitrogen of the peptide bond C-terminal to the aspartic acid residue acts as a nucleophile, attacking the activated β-carboxyl group of the aspartate side chain. iris-biotech.degoogle.com This process is facilitated by the basic environment, typically a piperidine (B6355638) solution in DMF, used for Fmoc deprotection. iris-biotech.de The attack results in the formation of a five-membered succinimide (B58015) ring, known as an aspartimide, and the elimination of the side-chain protecting group's alcohol (e.g., benzyl (B1604629) alcohol when using an OBzl group). iris-biotech.de

Once formed, the aspartimide intermediate is highly susceptible to further reactions. iris-biotech.de The chiral α-carbon of the aspartimide is labile and can undergo rapid epimerization under basic conditions. sigmaaldrich.comiris-biotech.de The succinimide ring can then be opened by nucleophiles present in the reaction mixture. nih.gov

Hydrolysis: Attack by residual water leads to the formation of both the desired α-aspartyl peptide and the undesired β-aspartyl peptide isomer, often in a mixture that includes the epimerized D-aspartyl forms. nih.gov

Aminolysis: Attack by the base itself (e.g., piperidine) results in the formation of α- and β-piperidide adducts. iris-biotech.de

This cascade of reactions can ultimately generate numerous by-products, some of which are isomers of the target peptide and are nearly impossible to separate by standard purification techniques like HPLC due to similar masses and retention times. sigmaaldrich.com

The rate of aspartimide formation is highly dependent on the amino acid sequence immediately following the aspartic acid residue. iris-biotech.dediva-portal.org The reaction is most pronounced when the C-terminal adjacent amino acid has a small, sterically unhindered side chain, which allows the backbone nitrogen to achieve the necessary conformation for nucleophilic attack more easily.

The most problematic sequences include:

Asp-Gly: Universally recognized as the most susceptible sequence due to the lack of a side chain on glycine. sigmaaldrich.comiris-biotech.de

Asp-Asn iris-biotech.de

Asp-Ser peptide.com

Asp-Ala peptide.com

Asp-Arg iris-biotech.de

In contrast, when aspartic acid is followed by an amino acid with a bulky side chain, the steric hindrance impedes the formation of the cyclic intermediate, thus suppressing the side reaction.

To address the challenge of aspartimide formation, researchers have developed several strategies focused on modifying the Fmoc deprotection step. These methods aim to either reduce the basicity of the cleavage reagent or alter its composition to disfavor the cyclization reaction.

One common approach is the inclusion of acidic additives in the piperidine/DMF deprotection solution. These additives temper the basicity of the medium, thereby reducing the rate of the base-catalyzed cyclization. acs.orgrsc.org Another strategy involves replacing piperidine with a weaker base. researchgate.netbiotage.com While often effective at reducing aspartimide formation, weaker bases may require longer reaction times for complete Fmoc removal. iris-biotech.de

| Mitigation Strategy | Reagent/Condition | Efficacy & Remarks | Source(s) |

| Acidic Additives | 20% Piperidine / DMF with 0.1 M HOBt | Reduces aspartimide formation significantly. HOBt has explosive properties in its anhydrous state. | peptide.combiotage.com |

| 20% Piperidine / DMF with 1 M Oxyma | Reduces aspartimide-related impurities substantially. | nih.gov | |

| 20% Piperidine / DMF with 1% Formic Acid | Effectively mitigates aspartimide formation. | rsc.org | |

| 20% Piperidine / DMF with 5% Formic Acid | Limits deprotonation of the peptide backbone nitrogen, but slows Fmoc removal. | acs.orgnih.gov | |

| Alternative Bases | 50% Morpholine / DMF | Almost avoids aspartimide formation due to lower pKa, but may be insufficient for complete Fmoc removal in some cases. | researchgate.netiris-biotech.de |

| Dipropylamine (DPA) | Strongly reduces aspartimide formation compared to piperidine, especially at elevated temperatures. | acs.org | |

| Piperazine (B1678402) | A weaker base than piperidine that can suppress aspartimide formation. | biotage.com |

Sequence Susceptibility to Aspartimide Formation

Comparative Analysis of β-Carboxyl Protecting Groups for Aspartic Acid

The choice of the semi-permanent protecting group for the β-carboxyl function of aspartic acid is critical for minimizing side reactions. The ideal protecting group should be stable to the basic conditions of Fmoc deprotection while being readily removable during the final cleavage from the resin.

The benzyl (Bzl) ester is a classic protecting group, often associated with Boc/Bzl synthesis strategies. peptide.com In modern Fmoc-SPPS, the tert-butyl (tBu) ester has become the standard choice for protecting the side chains of aspartic and glutamic acids. peptide.comoup.com

A direct comparison reveals the superior stability of the tBu ester over the Bzl ester under the basic conditions of Fmoc deprotection. In a study examining an Asp(OR)-Gly sequence, treatment with 20% piperidine in DMF for 10 minutes resulted in 100% aspartimide formation when the benzyl ester was used. oup.com In contrast, using the tert-butyl ester under the same conditions resulted in only 0.3% of the side reaction per deprotection cycle. oup.com This demonstrates that the tBu group's bulk and poor leaving group character offer much greater resistance to the intramolecular nucleophilic attack. oup.com

However, even the tBu group is not completely immune. For long peptides or particularly susceptible sequences, the cumulative exposure to piperidine over many deprotection cycles can lead to significant aspartimide-related impurity profiles, proving that even the standard Fmoc-Asp(OtBu)-OH is not a perfect solution. nih.govoup.com

The shortcomings of the standard tert-butyl ester in preventing aspartimide formation in difficult cases spurred the development of alternative, more robust protecting groups. The primary strategy has been to increase the steric bulk around the β-carboxyl ester, further hindering the intramolecular cyclization. iris-biotech.denih.gov

Several "super-bulky" ester groups have been introduced and shown to offer enhanced protection compared to the t-butyl ester. These include trialkylcarbinol-based esters like the 3-methylpent-3-yl (Mpe) and the 9-fluorenylmethyl (Ofm) esters, among others. researchgate.netresearchgate.net Research has shown that bulky, acyclic protecting groups are significantly more effective at suppressing the side reaction than rigid, cyclic alkyl esters. nih.gov

Comparative studies have quantified the effectiveness of these novel protecting groups. For instance, in a model peptide containing a challenging Asp-Gly sequence, the level of aspartimide formation after prolonged piperidine treatment was dramatically reduced by using sterically demanding protecting groups.

| Protecting Group | % Purity of Target Peptide (VKDGYI) | % D-Asp Isomer | Source(s) |

| -OtBu | 36.4 | 14.2 | sigmaaldrich.com |

| -OMpe | 86.8 | 1.9 | sigmaaldrich.com |

| -OBno | 98.7 | 0.2 | sigmaaldrich.com |

The data reflects the analysis of the model peptide VKDGYI after treatment with 20% piperidine in DMF for 200 minutes to simulate 100 deprotection cycles.

These findings show a clear trend: increasing the steric hindrance of the protecting group, from OtBu to OMpe to OBno, leads to a significant reduction in both aspartimide formation and subsequent epimerization. sigmaaldrich.comiris-biotech.de Other strategies, such as protecting the backbone amide nitrogen with groups like 2,4-dimethoxybenzyl (Dmb), offer nearly complete prevention of the side reaction but introduce their own synthetic complexities, such as difficult couplings. nih.govpeptide.com The continuous development of these novel protecting groups is crucial for the successful synthesis of complex, aspartic acid-containing peptides.

Assessment of Benzyl Ester vs. tert-Butyl Ester in Side Reaction Control

Other Potential Side Reactions and Byproduct Formation

Beyond the well-documented issue of aspartimide formation, the use of an Asp(OBzl) residue introduces risks of other side reactions that can lead to a complex impurity profile. These challenges arise from the inherent reactivity of the aspartic acid residue and the conditions employed during Fmoc-based SPPS.

While direct N-acylation of the protected carboxyl side chain of Asp(OBzl) is not a commonly reported side reaction, the primary intramolecular cyclization to form an aspartimide intermediate is a related and far more prevalent issue. nih.goviris-biotech.de This cyclization is catalyzed by the base (typically piperidine) used for Fmoc deprotection. nih.govwikipedia.org The peptide backbone nitrogen attacks the side-chain ester, leading to a five-membered succinimide ring. iris-biotech.degoogle.com

Once formed, this highly reactive aspartimide intermediate is susceptible to nucleophilic attack. While the desired reaction is hydrolysis back to the α-aspartyl peptide, it can also be attacked by the piperidine used for deprotection, leading to the formation of piperidide adducts. More problematically, the ring can open to form not only the correct α-aspartyl peptide but also the isomeric β-aspartyl peptide, which is often difficult to separate from the desired product. nih.gov This process can also lead to racemization at the α-carbon of the aspartic acid residue. iris-biotech.de

In essence, the "acylation" concern for Asp residues manifests as an intramolecular acylation leading to the aspartimide, which then serves as a gateway to numerous byproducts. The use of the Asp(OBzl) protecting group is known to be susceptible to this side reaction. nih.gov

The presence of an Asp(OBzl) residue can contribute to the generation of complex impurity profiles, which prominently include deletion sequences and a variety of byproducts stemming from aspartimide formation.

Deletion Sequences: These impurities, which lack one or more amino acid residues, are a persistent challenge in SPPS. researchgate.net They can arise from incomplete Fmoc deprotection or inefficient coupling of the subsequent amino acid. While not a direct consequence of the Asp(OBzl) side chain itself, difficult sequences, such as those prone to aggregation or containing sterically hindered residues, can exacerbate the problem. The formation of secondary structures in the growing peptide chain can mask the N-terminus, preventing complete removal of the Fmoc group or hindering the approach of the next activated amino acid, resulting in a portion of the chains lacking that residue.

Impurity Profiles: The primary source of impurities related to Asp(OBzl) is aspartimide formation. The benzyl ester is more susceptible to base-catalyzed cyclization than bulkier protecting groups like tert-butyl (OtBu). oup.com Research comparing different side-chain protecting groups demonstrates the relative instability of benzyl esters under prolonged exposure to basic conditions typical of long peptide syntheses.

The resulting impurity profile from an Asp(OBzl)-containing synthesis can be complex, containing not only deletion sequences but also a cocktail of aspartimide-derived products:

The aspartimide intermediate itself. google.com

α- and β-aspartyl peptides (often in a 1:3 ratio). nih.gov

D- and L-epimers of both α- and β-aspartyl peptides.

Piperidide adducts.

Many of these byproducts, particularly the β-aspartyl and epimerized peptides, have identical masses and similar chromatographic properties to the target peptide, making purification exceedingly difficult and often impossible.

The following table summarizes findings from a comparative study where a model peptide (H-Val-Lys-Asp-Xaa-Tyr-Ile-OH) was subjected to extended piperidine treatment to simulate numerous deprotection cycles, highlighting the propensity of different Asp protecting groups to form byproducts.

| Asp Protecting Group | Residue at X Position | Target Peptide (%) | Total Byproducts (%) | D-Asp Isomer (%) |

|---|---|---|---|---|

| -OtBu | Gly | 2.9 | 97.1 | 22.1 |

| -OMpe | Gly | 20.8 | 79.2 | 18.5 |

| -OBno | Gly | 89.6 | 10.4 | 2.5 |

| -OtBu | Asn(Trt) | 32.1 | 67.9 | 16.5 |

| -OMpe | Asn(Trt) | 62.5 | 37.5 | 9.1 |

| -OBno | Asn(Trt) | 98.5 | 1.5 | 0.4 |

Advanced Applications and Derivatization Strategies Beyond Linear Elongation

Chemo- and Regioselective Functionalization of Peptides Containing Fmoc-Asp(OBzl)-Cl Derived Residues

The benzyl (B1604629) group on the aspartyl side chain can be selectively removed via catalytic hydrogenation (e.g., using a Palladium catalyst), a process that does not affect most other protecting groups used in Fmoc-based synthesis. acs.orgnih.gov This unmasks a free carboxylic acid at a specific position within the peptide, providing a unique chemical handle for chemo- and regioselective functionalization.

Performing modifications while the peptide is still anchored to the solid support offers significant advantages, primarily by simplifying purification processes, as excess reagents and byproducts can be easily washed away. nih.gov After the selective removal of the Bzl group from the Asp residue, the newly exposed side-chain carboxyl group can be coupled with a variety of nucleophiles. This allows for the on-resin incorporation of amides, esters, and other functionalities in good yield. acs.orgnih.gov This strategy enriches the toolbox of orthogonal protection and deprotection techniques available for peptide and protein modification. acs.orgnih.gov

Table 1: Examples of On-Resin Side-Chain Modification of Aspartic Acid

| Modification Type | Reagents | Resulting Functional Group | Purpose |

|---|---|---|---|

| Amidation | Amine (R-NH₂), Coupling agents (e.g., HATU, HBTU) | Side-chain amide | Introduce new chemical moieties, alter solubility, create peptide libraries. acs.orgnih.gov |

| Esterification | Alcohol (R-OH), Coupling agents | Side-chain ester | Modify peptide properties, create prodrugs, attach labels. acs.org |

| Thioesterification | Thiol (R-SH), Coupling agents | Side-chain thioester | Used in native chemical ligation for synthesizing larger proteins. acs.orgnih.gov |

Alternatively, a peptide containing an Asp(OBzl) residue can be cleaved from an acid-labile resin under conditions that leave the Bzl side-chain protection intact. peptide.com The protected peptide is then purified, and the Bzl group is subsequently removed in solution via hydrogenation. This approach allows for solution-phase derivatization, which can be advantageous for reactions that are not compatible with solid-phase conditions or for the modification of peptides that are difficult to handle on-resin. The free peptide in solution can then be modified at the aspartic acid side chain using standard organic chemistry techniques.

On-Resin Modification Strategies

Synthesis of Peptides with Post-Translational Modification Surrogates

Post-translational modifications (PTMs) are critical for protein function, and synthetic peptides that mimic these modifications are invaluable tools for biological research. nih.gov Residues derived from this compound can be used to generate surrogates of key PTMs like glycosylation and phosphorylation.

While N-linked glycosylation naturally occurs on asparagine (Asn) residues, the side chain of an aspartic acid residue can be used to create non-natural glycopeptide mimics. Following the selective deprotection of the Asp(OBzl) side chain, a glycosylamine or an amino-functionalized carbohydrate can be coupled to the carboxylic acid, forming a stable amide bond. This strategy allows for the synthesis of glycopeptide analogues with altered chemical and biological properties, which can be useful for studying glycan-protein interactions or for developing more stable therapeutic candidates. While the direct incorporation of pre-formed glycosylated amino acid building blocks is a more common method in glycopeptide synthesis, the post-synthesis modification of an aspartate residue provides an alternative route. thieme-connect.de

In the study of cell signaling, it is often desirable to mimic the effects of protein phosphorylation. Aspartic acid and glutamic acid are frequently used as phosphomimetics because their negatively charged carboxylate side chains at physiological pH can simulate the negative charge of a phosphate (B84403) group. rsc.org A peptide synthesized with an Asp residue (introduced via this compound and subsequently deprotected) can thus serve as a stable, non-hydrolyzable analog of a phosphoserine-containing peptide. researchgate.net These surrogates are instrumental in investigating the structural and functional consequences of phosphorylation, acting as phosphatase-resistant probes to study protein-protein interactions or enzyme activity. rsc.orgresearchgate.net

Aspartyl-Linked Glycopeptides

Design and Synthesis of Peptide-Based Probes for Research

The ability to selectively functionalize the aspartic acid side chain is particularly powerful for the creation of peptide-based probes. nih.gov These probes are essential for a wide range of biochemical and cell biology applications, including fluorescence microscopy, binding assays, and affinity purification. researchgate.net By treating the deprotected Asp side-chain carboxyl group as a versatile anchor point, researchers can conjugate a variety of molecular tags.

This is often achieved by coupling the carboxyl group with an amine-functionalized probe molecule. For example, attaching a fluorophore like 5-((2-aminoethyl)amino)naphthalene-1-sulfonic acid (Edans) creates a fluorescently labeled peptide that can be used to monitor enzymatic activity or for cellular imaging. Similarly, the conjugation of biotin (B1667282) allows the peptide to be used in affinity-based assays or for purification using streptavidin-coated beads. The synthesis of caged peptides, where a photolabile group is attached to the side chain, enables temporal and spatial control over peptide activity in biological systems. mit.edu

Table 2: Examples of Probes for Conjugation to Aspartic Acid Side Chain

| Probe Type | Example Molecule | Conjugation Chemistry | Application |

|---|---|---|---|

| Fluorophore | Amine-derivatized fluorescein, rhodamine, or Edans | Amide bond formation | Fluorescence resonance energy transfer (FRET) assays, fluorescence polarization, cell imaging. |

| Biotinylation | Biotin-amine derivatives | Amide bond formation | Affinity purification, Western blotting, enzyme-linked immunosorbent assays (ELISA). peptide.com |

| Photocleavable Group | Caged compounds with amino linkers | Amide bond formation | Spatiotemporal release of active peptides upon light exposure. mit.edu |

Fluorescently Labeled Peptides

Site-specific fluorescent labeling of peptides is crucial for studying their localization, trafficking, interaction partners, and conformational changes within biological systems. While lysine (B10760008) or cysteine residues are often used for labeling, derivatizing the side chain of aspartic acid offers an alternative and valuable strategy. The use of an Fmoc-Asp derivative with a functionalized benzyl protector, such as Fmoc-L-Asp(O-4-N3-Bzl)-OH, allows for the precise incorporation of a fluorescent probe at a specific Asp residue in the peptide sequence.

The azido (B1232118) group on the benzyl ring is an ideal anchor point for attaching fluorescent dyes using copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". This reaction is highly efficient, specific, and biocompatible, allowing it to be performed on the fully assembled and protected peptide, often while it is still attached to the solid-phase resin.

The general workflow is as follows:

The peptide is synthesized using standard Fmoc-SPPS, incorporating the Fmoc-L-Asp(O-4-N3-Bzl)-OH building block at the desired position.

After chain elongation is complete, an alkyne-functionalized fluorescent dye (e.g., an alkyne derivative of rhodamine, fluorescein, or coumarin) is introduced.

In the presence of a copper(I) catalyst, the alkyne group on the dye reacts exclusively with the azido group on the aspartic acid side chain, forming a stable triazole linkage.

Following the conjugation reaction, the peptide is cleaved from the resin and all remaining side-chain protecting groups are removed using a standard trifluoroacetic acid (TFA) cocktail.

This method provides a robust way to generate peptides with a fluorescent reporter at a defined aspartic acid residue, facilitating detailed biochemical and cell-based assays.

Table 1: Example Reagents for Fluorescent Labeling via Asp Side Chain

| Component | Example Compound | Function |

|---|---|---|

| Amino Acid Building Block | Fmoc-L-Asp(O-4-N3-Bzl)-OH | Introduces a clickable azide (B81097) handle at a specific sequence position. |

| Fluorescent Probe | Alkyne-Rhodamine B | Provides the fluorescent signal; contains an alkyne for reaction with the azide. |

| Catalyst System | Copper(II) Sulfate / Sodium Ascorbate | Generates the active Cu(I) species in situ for the CuAAC reaction. |

| Final Cleavage Reagent | Trifluoroacetic Acid (TFA) | Cleaves the peptide from the resin and removes other protecting groups (e.g., tBu, Boc, Pbf). iris-biotech.deiris-biotech.de |

Cross-Linking Agent Incorporation

Peptide cross-linking is an invaluable technique for stabilizing specific secondary structures (e.g., helices or turns), creating cyclic peptides with enhanced stability and receptor affinity, and identifying protein-protein or peptide-protein interaction interfaces. iris-biotech.de The side chain of an aspartic acid residue, when appropriately functionalized, can be used as an attachment point for one end of a cross-linking agent.

The azido group of a 4-azidobenzyl-protected aspartate building block again provides a versatile starting point. iris-biotech.de There are several strategies to leverage this handle for cross-linking:

Photo-Cross-Linking: The azide itself can function as a photo-reactive cross-linker. Upon irradiation with UV light, it can form a highly reactive nitrene species that can insert into nearby C-H or N-H bonds, forming a covalent link with an interacting molecule or another part of the same peptide. More commonly, the azide is used as a handle to attach a more efficient photo-cross-linker, such as one containing a diazirine or benzophenone (B1666685) moiety. iris-biotech.de For instance, a diazirine-containing linker with an alkyne group can be attached to the azido-functionalized Asp side chain via CuAAC. iris-biotech.de

Chemical Cross-Linking: The azide can be chemically transformed to create a different reactive group. A prominent example is the Staudinger reduction of the azide to an amine using a phosphine (B1218219) reagent like triphenylphosphine. iris-biotech.de This newly formed amine on the benzyl protecting group can then form an amide bond with a suitable partner. For intramolecular cyclization, this amine could react with an activated carboxyl group of another amino acid in the sequence (e.g., glutamic acid). For intermolecular cross-linking, it could be reacted with a bifunctional cross-linking agent.

This approach, where the protecting group itself is converted into a reactive functional group, is a sophisticated strategy that enhances the molecular complexity and functionality of synthetic peptides.

Table 2: Derivatization of Asp(O-4-N3-Bzl) for Cross-Linking

| Reaction Type | Reagents & Conditions | Resulting Functional Group | Application Example |

|---|---|---|---|

| Click Reaction | Alkyne-Diazirine, Cu(I) catalyst | Triazole-linked photoreactive diazirine | Covalently trapping a peptide-protein interaction upon UV irradiation. iris-biotech.de |

| Staudinger Reduction | Triphenylphosphine (PPh3) or TCEP, H2O | Amine (-NH2) | On-resin amide bond formation with a glutamic acid side chain for head-to-side-chain cyclization. iris-biotech.de |

These advanced derivatization strategies highlight how a seemingly simple protecting group on an aspartic acid building block can be engineered to become a powerful tool for creating complex, functionalized peptides for advanced research applications.

Analytical and Spectroscopic Methodologies for Research Validation of Fmoc Asp Obzl Cl Derived Peptides

High-Performance Liquid Chromatography (HPLC) for Purity and Yield Assessment

HPLC is an indispensable technique for both the analysis of crude synthetic peptides and the final assessment of purity after purification. renyi.hu It separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. renyi.hu

Reversed-Phase HPLC (RP-HPLC) is the most common chromatographic method for analyzing and purifying synthetic peptides. renyi.hulcms.cz In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase. Peptides are eluted based on increasing hydrophobicity, allowing for the separation of the target peptide from various process-related impurities. renyi.hu These impurities often include truncated sequences (shorter peptides from incomplete coupling steps), deletion sequences, or peptides with remaining side-chain protecting groups, all of which typically have different retention times than the full-length product. altabioscience.comalmacgroup.com

The purity of a peptide sample is determined by integrating the area of its corresponding peak in the chromatogram and expressing it as a percentage of the total area of all detected peaks, typically monitored by UV absorbance at 215-220 nm, where the peptide bond absorbs light. altabioscience.comalmacgroup.com

A typical RP-HPLC analysis involves a gradient elution, where the concentration of an organic solvent (like acetonitrile) in the mobile phase is gradually increased to elute peptides of increasing hydrophobicity from the column. lcms.cz Trifluoroacetic acid (TFA) is commonly added to the mobile phase as an ion-pairing agent to improve peak shape and resolution. lcms.cz

Table 1: Representative RP-HPLC Conditions for Peptide Analysis

| Parameter | Condition | Purpose/Comment |

|---|---|---|

| Column | C18, 2.7-5 µm particle size | Standard stationary phase for peptide separation. lcms.czaltabioscience.com |

| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water | Aqueous component of the mobile phase. TFA acts as an ion-pairing agent. nih.gov |

| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile (ACN) | Organic modifier for eluting peptides. nih.gov |

| Flow Rate | 0.5–2.0 mL/min (analytical scale) | Typical flow rate for standard analytical columns. renyi.hu |

| Gradient | 5% to 65% B over 30 minutes | A scouting gradient to separate the target peptide from most common impurities. lcms.cz |

| Detection | UV at 215-220 nm | Wavelength for detecting the peptide backbone. altabioscience.comphenomenex.com |

| Temperature | Ambient or controlled (e.g., 40 °C) | Temperature can be used to manipulate resolution. renyi.hu |

During peptide synthesis, racemization (the conversion of an L-amino acid to a D-amino acid) can occur, particularly at the activated carboxyl group during coupling steps. nih.gov It is critical to assess the stereochemical purity of the final peptide, as diastereomers can have different biological activities. Chiral HPLC is a specialized technique used for this evaluation. mdpi.com

This method relies on a chiral stationary phase (CSP) that can form transient, diastereomeric complexes with the enantiomers of the amino acids within the peptide, allowing for their separation. mdpi.com The analysis is often performed after acidic hydrolysis of the peptide into its constituent amino acids. nih.gov The resulting amino acid mixture is then derivatized (e.g., with Fmoc-Cl) and analyzed on a CSP. biocrick.comnih.gov Polysaccharide-based CSPs are frequently used for the enantioseparation of N-Fmoc protected amino acids under reversed-phase conditions. phenomenex.comchinacloudapi.cn The presence of a D-aspartic acid peak would indicate racemization of the Fmoc-Asp(OBzl)-Cl monomer during synthesis.

Table 2: Example Chiral HPLC Conditions for Fmoc-Amino Acid Enantiomer Separation

| Parameter | Condition | Purpose/Comment |

|---|---|---|

| Column | Polysaccharide-based Chiral Stationary Phase (e.g., Lux Cellulose-2) | CSP capable of resolving enantiomers. phenomenex.comchinacloudapi.cn |

| Mobile Phase | Acetonitrile / Water / Trifluoroacetic Acid (e.g., 60:40:0.1 v/v/v) | Isocratic or gradient elution in reversed-phase mode. chinacloudapi.cn |

| Flow Rate | 1.0 mL/min | Standard analytical flow rate. phenomenex.com |

| Detection | UV at 220 nm | Detection of the Fmoc chromophore. phenomenex.com |

| Analyte | Acid hydrolysate of the peptide, derivatized with Fmoc-Cl | Analysis of individual amino acid enantiomers to quantify racemization. nih.gov |

Reversed-Phase HPLC for Product Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural and conformational analysis of peptides in solution. It provides information on the chemical environment of individual atoms and their connectivity, which is crucial for verifying the peptide's structure and determining its three-dimensional conformation.

One-dimensional (1D) proton (¹H) and carbon-13 (¹³C) NMR spectroscopy are fundamental techniques for the initial characterization of peptides derived from this compound. The chemical shifts of the protons and carbons in the peptide are highly sensitive to their local electronic environment, providing a unique fingerprint of the molecule.

In ¹H-NMR spectra of these peptides, characteristic signals can be assigned to specific protons within the amino acid residues. For instance, the aromatic protons of the benzyl (B1604629) (Bzl) protecting group on the aspartic acid side chain typically appear in the range of 7.3 ppm. acs.org The amide (NH) protons of the peptide backbone resonate in a region that is sensitive to hydrogen bonding and solvent exposure, typically between 7.5 and 9.0 ppm. The α-protons (Cα-H) of the amino acid residues are usually found between 3.5 and 4.5 ppm.

¹³C-NMR spectroscopy provides complementary information. The carbonyl carbons (C=O) of the peptide bonds and the benzyl ester resonate in the downfield region of the spectrum, typically between 170 and 180 ppm. The α-carbons (Cα) and β-carbons (Cβ) of the amino acid residues have characteristic chemical shifts that can aid in their assignment.

The following interactive table provides typical ¹H-NMR chemical shift ranges for protons in a peptide containing an Asp(OBzl) residue.

| Proton Type | Typical Chemical Shift (ppm) |

| Benzyl (Bzl) aromatic protons | ~7.3 |

| Amide (NH) protons | 7.5 - 9.0 |

| α-protons (Cα-H) | 3.5 - 4.5 |

| β-protons (Cβ-H₂) of Asp | 2.7 - 2.9 |

Note: Chemical shifts can vary depending on the solvent, temperature, pH, and the surrounding amino acid sequence.

While 1D-NMR is useful, complex peptides often exhibit significant signal overlap. Two-dimensional (2D) NMR techniques are employed to resolve these ambiguities and establish through-bond and through-space connectivities. wikipedia.orgcreative-biostructure.com

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically those on adjacent carbons (e.g., NH-CαH, CαH-CβH). creative-biostructure.comias.ac.in This allows for the tracing of spin systems within individual amino acid residues.

TOCSY (Total Correlation Spectroscopy): TOCSY extends the correlations observed in COSY to an entire spin system. creative-biostructure.comipb.pt For example, a cross-peak between an amide proton and a methyl group in a leucine (B10760876) residue can be observed, even though they are separated by several bonds. This is particularly useful for identifying amino acid types.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear correlation experiment correlates protons with their directly attached heteronuclei, most commonly ¹³C or ¹⁵N. wikipedia.orgcreative-biostructure.com The resulting spectrum shows a peak for each C-H or N-H bond, greatly simplifying the assignment of both proton and heteronuclear resonances.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects correlations between protons and carbons that are separated by two or three bonds. wikipedia.orgipb.pt This is crucial for sequencing the peptide, as it can show a correlation between the amide proton of one residue and the α-carbon of the preceding residue.

The following interactive table summarizes the primary application of these 2D-NMR techniques in the analysis of peptides derived from this compound.

| 2D-NMR Technique | Primary Application |

| COSY | Identifies scalar-coupled protons (through-bond, typically 2-3 bonds). |

| TOCSY | Identifies all protons within a spin system. |

| HSQC | Correlates protons to their directly attached heteronuclei (¹³C, ¹⁵N). |

| HMBC | Correlates protons to heteronuclei over multiple bonds (2-4 bonds). |

1H-NMR and 13C-NMR for Resonance Assignment

Other Advanced Spectroscopic Techniques for Research Elucidation

In addition to NMR, other spectroscopic techniques provide valuable information about the functional groups present and the secondary structure of the synthesized peptides.

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups in a molecule. researchgate.netpressbooks.pub In the context of peptides derived from this compound, IR spectroscopy can confirm the presence of key structural elements.

The amide I band (C=O stretching) and amide II band (N-H bending and C-N stretching) are characteristic of the peptide backbone. The amide I band typically appears between 1600 and 1700 cm⁻¹, and its exact position can be sensitive to the peptide's secondary structure. The amide II band is usually found between 1500 and 1600 cm⁻¹. The presence of the benzyl ester can be confirmed by the characteristic C=O stretching vibration around 1730-1750 cm⁻¹ and aromatic C-H stretching vibrations.

The following interactive table lists characteristic IR absorption frequencies for functional groups found in peptides containing this compound.

| Functional Group | Absorption Range (cm⁻¹) |

| Amide I (C=O stretch) | 1600 - 1700 |

| Amide II (N-H bend, C-N stretch) | 1500 - 1600 |

| Benzyl Ester (C=O stretch) | 1730 - 1750 |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 3000 |

Circular Dichroism (CD) spectroscopy is a powerful technique for analyzing the secondary structure of peptides in solution. nih.govamericanpeptidesociety.org It measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. The secondary structure elements of a peptide—α-helices, β-sheets, and random coils—give rise to distinct CD spectra in the far-UV region (190-250 nm). creative-proteomics.com

α-Helices: Typically show two negative bands around 222 nm and 208 nm, and a strong positive band around 192 nm. americanpeptidesociety.org

β-Sheets: Exhibit a negative band around 217 nm and a positive band around 195 nm. americanpeptidesociety.org

Random Coils: Generally have a strong negative band below 200 nm.

Theoretical and Computational Investigations on Fmoc Asp Obzl Cl Reactivity and Derived Peptides

Quantum Chemical Calculations of Reaction Pathways

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to model the electronic structure of molecules and map out the energetics of chemical reactions. These methods allow for a detailed examination of reaction mechanisms, including the identification of transition states and the calculation of energy barriers that govern reaction rates.

The primary reaction of Fmoc-Asp(OBzl)-Cl in peptide synthesis is the formation of an amide bond with the free N-terminal amine of a growing peptide chain. This process is a nucleophilic acyl substitution reaction. Quantum chemical calculations can precisely model this event by mapping the potential energy surface as the amine nitrogen attacks the carbonyl carbon of the acyl chloride.

The key output of this analysis is the identification of the transition state—the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state, known as the activation energy (ΔG‡), is directly related to the reaction rate. A lower activation energy implies a faster reaction. Theoretical studies can compare the activation energies for the coupling of this compound with different amino-terminal residues, providing a quantitative basis for understanding reactivity differences.

Table 1: Hypothetical Activation Energies for Amide Bond Formation This interactive table illustrates how quantum chemical calculations could predict the relative ease of coupling this compound with different N-terminal amino acids (Xaa) in a model reaction: this compound + H₂N-Xaa-R → Fmoc-Asp(OBzl)-Xaa-R.

| N-Terminal Residue (Xaa) | Steric Hindrance | Nucleophilicity | Calculated ΔG‡ (kcal/mol) | Predicted Relative Rate |

| Glycine | Low | High | 10.5 | Very Fast |

| Alanine | Low | High | 11.2 | Fast |

| Valine | Medium (β-branched) | Moderate | 12.8 | Moderate |

| Proline (secondary amine) | High (cyclic) | Low | 14.5 | Slow |

A significant challenge in using aspartic acid derivatives in Fmoc-based solid-phase peptide synthesis (SPPS) is the formation of aspartimide, a cyclic succinimide (B58015) intermediate. researchgate.net This side reaction occurs via an intramolecular cyclization where the backbone amide nitrogen of the following residue attacks the side-chain carbonyl group of the aspartyl residue. nih.govnih.gov This is particularly problematic in sequences such as Asp-Gly, Asp-Asn, and Asp-Arg. researchgate.netiris-biotech.de

Quantum chemical calculations can elucidate the energetics of this detrimental pathway. By modeling the reaction coordinate for the intramolecular cyclization, the activation energy for aspartimide formation can be calculated. Comparing this value to the activation energy of the desired intermolecular amide bond formation provides a quantitative prediction of the likelihood of this side reaction. Studies have shown that the residue C-terminal to the aspartate greatly influences the rate of aspartimide formation. nih.govnih.gov Computational models can rationalize these experimental observations by calculating the energetic barriers for different Asp-Xaa sequences.

Table 2: Calculated Energetic Barriers for Desired Coupling vs. Aspartimide Formation This table presents representative data from theoretical studies comparing the activation energy for the desired peptide coupling against the undesired aspartimide formation for different Asp(OBzl)-Xaa sequences.

| Peptide Sequence Motif | Following Residue (Xaa) | ΔG‡ (Amide Bond Formation, kcal/mol) | ΔG‡ (Aspartimide Formation, kcal/mol) | Predicted Side Product Risk |

| -Asp(OBzl)-Gly- | Glycine | 10.5 | 15.0 | High |

| -Asp(OBzl)-Ala- | Alanine | 11.2 | 18.5 | Moderate |

| -Asp(OBzl)-Pro- | Proline | 14.5 | 25.0 | Low |

| -Asp(OBzl)-Arg- | Arginine | 11.0 | 16.2 | High |

Transition State Analysis for Amide Bond Formation

Molecular Dynamics Simulations for Peptide Conformation and Dynamics

Once the Asp(OBzl) residue is incorporated into a peptide, its influence on the structure, flexibility, and folding of the chain can be investigated using molecular dynamics (MD) simulations. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the peptide's conformation evolves over time.

Aspartic acid residues can play a significant role in the early stages of protein folding. acs.org Studies combining experimental techniques with simulations have shown that aspartic acid has a relatively high intrinsic preference for adopting turn-like conformations. acs.org These local turn structures can act as nucleation sites, narrowing the conformational landscape and guiding the subsequent folding process. acs.org The presence of an Asp(OBzl) residue, with its bulky benzyl (B1604629) group, would be expected to influence local dihedral angles (φ, ψ) and potentially stabilize or destabilize these turn propensities. MD simulations can directly probe these effects by monitoring the conformational sampling of the peptide backbone in the vicinity of the Asp(OBzl) residue. The fluctuating nature of residues like aspartic acid has been identified as important for both protein folding and binding interactions. nih.gov

The conformation of a peptide is highly sensitive to its environment, particularly the solvent. unizar.esnih.gov MD simulations are well-suited to explore these solvent effects by explicitly including solvent molecules in the simulation box or by using implicit continuum solvent models. researchgate.netresearchgate.net For peptides containing Asp(OBzl), the polarity and hydrogen-bonding capacity of the solvent can dramatically influence its behavior. In nonpolar solvents like chloroform, intramolecular hydrogen bonds that stabilize folded structures like β-hairpins may be favored. nih.gov In contrast, polar solvents like water or DMSO can compete for hydrogen bonds, potentially leading to more extended or disordered conformations. unizar.esias.ac.in The choice of solvent can also impact aggregation properties. unizar.esresearchgate.net Advanced force fields used in modern simulations provide increasingly accurate descriptions of these complex peptide-solvent interactions. researchgate.net

Table 3: Simulated Conformational Metrics of a Model Peptide (Ac-Gly-Asp(OBzl)-Gly-NHMe) in Different Solvents This table illustrates how MD simulations could predict the impact of solvent on the global conformation of a peptide containing an Asp(OBzl) residue.

| Solvent | Dielectric Constant (ε) | Primary Interactions | Average Radius of Gyration (Å) | Dominant Secondary Structure |

| Chloroform | 4.7 | van der Waals, weak H-bonds | 4.5 | Collapsed, Turn-like |

| DMSO | 46.7 | H-bond acceptor | 5.8 | Partially extended |

| Water | 78.5 | H-bond donor & acceptor | 6.5 | Extended, Random coil |

Impact of Aspartyl Residues on Peptide Folding

Predictive Modeling for Coupling Efficiency and Side Product Formation

Predictive modeling aims to use computational data, often combined with experimental results and machine learning algorithms, to forecast the outcomes of chemical processes. nih.gov For peptide synthesis involving this compound, this approach can be used to predict both the efficiency of the coupling reaction and the propensity for side product formation.

The most critical application of predictive modeling for this building block is forecasting the risk of aspartimide formation. researchgate.netnih.gov The rate of this side reaction is strongly dependent on the primary sequence, with the C-terminal adjacent amino acid having the greatest influence. nih.goviris-biotech.de Predictive models, informed by both experimental data and computational energetics, can classify Asp(OBzl)-Xaa sequences as low or high risk. This allows chemists to proactively select alternative synthetic strategies, such as using different protecting groups or modified coupling conditions, for sequences identified as being particularly problematic. researchgate.netiris-biotech.de

Table 4: Predictive Risk Model for Aspartimide Formation at Asp(OBzl)-Xaa Junctions This table provides a predictive ranking for the likelihood of aspartimide formation based on extensive experimental and computational findings reported in the literature. researchgate.netnih.goviris-biotech.de

| Following Residue (Xaa) | Key Factor | Predicted Risk of Aspartimide Formation | Recommended Action |

| Glycine | Minimal steric hindrance | Very High | Use modified Asp derivative or coupling conditions |

| Aspartic Acid / Asparagine | Polar side chain, steric accessibility | High | Use modified Asp derivative |

| Arginine | Steric accessibility | High | Use modified coupling conditions |

| Serine / Threonine | Steric accessibility | Moderate-High | Side-chain protection is crucial |

| Alanine | Small side chain | Moderate | Monitor reaction closely |

| Phenylalanine | Bulky side chain | Low | Standard conditions usually suffice |

| Proline | Cyclic structure prevents cyclization | Very Low | Standard conditions are safe |

Quantitative Structure-Activity Relationships (QSAR) for Amino Acid Derivatives